molecular formula C12H15N3O2 B2822154 Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1400645-11-5

Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B2822154
CAS No.: 1400645-11-5
M. Wt: 233.271
InChI Key: BGFNUHCYHZDKKU-UHFFFAOYSA-N
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Description

“Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate” is a chemical compound with the CAS Number: 1400645-11-5. It has a molecular weight of 233.27 . This compound is a derivative of benzotriazole, which is a heterocyclic compound with potential inhibitory effect on protease enzymes chymotrypsin, trypsin, and papain .


Synthesis Analysis

The synthesis of benzotriazole, a related compound, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H15N3O2 . The InChI code for this compound is 1S/C12H15N3O2/c1-12(2,3)15-10-6-5-8(11(16)17-4)7-9(10)13-14-15/h5-7H,1-4H3 .


Chemical Reactions Analysis

Benzotriazole, a related compound, can act either as an acid or base, and it can also bind to other species, utilizing the lone pair electrons . Benzotriazole reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .

Scientific Research Applications

Antitumor Potential

  • Synthesis for Antitumor Agents : Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate derivatives have been synthesized and evaluated for their antitumor properties. Some compounds showed significant activity against various cancer cell lines, indicating potential use in cancer treatment (Abonía et al., 2011).

Structural and Chemical Analysis

  • Structural Characterization : This compound has been structurally characterized, providing insights into its molecular environment and interactions. Such analyses are essential for understanding its behavior in various applications (Das et al., 2016).

Environmental Considerations

  • Environmental Micropollutant : Research has shown that benzotriazole derivatives, including similar compounds to this compound, can become environmental micropollutants. Understanding their degradation pathways and transformation products is crucial for assessing environmental impact (Huntscha et al., 2014).

Chemical Reactions and Synthesis

  • Role in Chemical Synthesis : This compound and its derivatives play a significant role in chemical synthesis, such as in the preparation of benzimidazole derivatives, highlighting its utility in organic chemistry (Liu Ya-hu, 2010).

Biological Activity

  • Toxicity Assessment : The toxicity of benzotriazole derivatives, including similar compounds to this compound, has been assessed, providing essential data for understanding its safety profile (Pillard et al., 2001).

Safety and Hazards

The safety information for “Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate” is available in its Material Safety Data Sheet (MSDS) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name

methyl 1-tert-butylbenzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)15-10-6-5-8(11(16)17-4)7-9(10)13-14-15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFNUHCYHZDKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=C(C=C2)C(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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